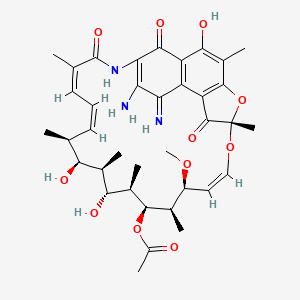
3-Amino-1,4-dideoxy-1,4-dihydro-4-imino-1-oxo-Rifamycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1,4-dideoxy-1,4-dihydro-4-imino-1-oxo-Rifamycin is a derivative of Rifamycin, a well-known antibiotic. This compound is characterized by its molecular formula C37H47N3O11 and a molecular weight of 709.78 g/mol
準備方法
The synthesis of 3-Amino-1,4-dideoxy-1,4-dihydro-4-imino-1-oxo-Rifamycin involves several steps. The primary synthetic route includes the modification of Rifamycin S through a series of chemical reactions. The process typically involves:
Reduction: The initial step involves the reduction of Rifamycin S to form an intermediate compound.
Amination: The intermediate is then subjected to amination, introducing the amino group at the desired position.
Oxidation: The final step involves oxidation to achieve the imino group, resulting in the formation of this compound.
Industrial production methods often involve optimizing these steps to increase yield and purity, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
化学反応の分析
3-Amino-1,4-dideoxy-1,4-dihydro-4-imino-1-oxo-Rifamycin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the imino group, leading to the formation of different products.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3-Amino-1,4-dideoxy-1,4-dihydro-4-imino-1-oxo-Rifamycin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various derivatives for studying chemical properties and reactivity.
Biology: The compound is utilized in biochemical assays to investigate enzyme interactions and inhibition mechanisms.
Medicine: Research focuses on its potential as an antibiotic, exploring its efficacy against different bacterial strains.
Industry: It is employed in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Amino-1,4-dideoxy-1,4-dihydro-4-imino-1-oxo-Rifamycin involves binding to the beta subunit of RNA polymerase. This binding inhibits the RNA synthesis pathway, effectively blocking bacterial transcription. This unique interaction is crucial for studies focused on the transcriptional machinery of bacteria, providing insights into antibiotic resistance and the development of new antibiotics .
類似化合物との比較
3-Amino-1,4-dideoxy-1,4-dihydro-4-imino-1-oxo-Rifamycin can be compared with other Rifamycin derivatives such as:
Rifamycin B: Known for its broad-spectrum antibiotic activity.
Rifamycin S: The parent compound used in the synthesis of various derivatives.
Rifabutin: Used in the treatment of tuberculosis and other bacterial infections.
The uniqueness of this compound lies in its specific modifications, which enhance its binding affinity and specificity towards bacterial RNA polymerase, making it a valuable tool in antibiotic research.
特性
分子式 |
C37H47N3O11 |
|---|---|
分子量 |
709.8 g/mol |
IUPAC名 |
[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-26-amino-2,15,17-trihydroxy-27-imino-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,29-trioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate |
InChI |
InChI=1S/C37H47N3O11/c1-15-11-10-12-16(2)36(47)40-28-27(39)26(38)23-24(32(28)45)31(44)20(6)34-25(23)35(46)37(8,51-34)49-14-13-22(48-9)17(3)33(50-21(7)41)19(5)30(43)18(4)29(15)42/h10-15,17-19,22,29-30,33,38,42-44H,39H2,1-9H3,(H,40,47)/b11-10-,14-13-,16-12-,38-26?/t15-,17+,18+,19+,22-,29-,30+,33+,37-/m0/s1 |
InChIキー |
QIHXROBNYFPZNR-HLNVKUTISA-N |
異性体SMILES |
C[C@H]1/C=C\C=C(/C(=O)NC2=C(C(=N)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)N)\C |
正規SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=N)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid](/img/structure/B12326755.png)
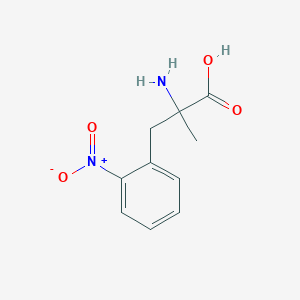
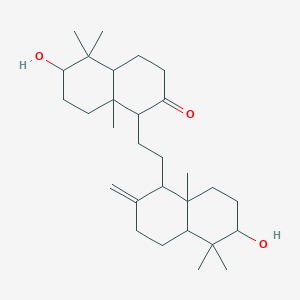

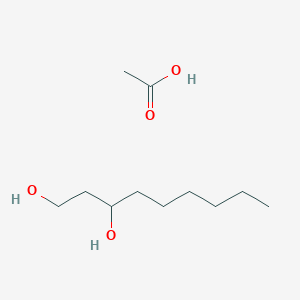


![[3-(Trifluoromethylsulfanyl)-1,2,3,6-tetrahydropyrazin-5-yl]hydrazine](/img/structure/B12326798.png)
![3-[(6-morpholino-3-pyridinyl)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12326800.png)
![Methyl 2-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate](/img/structure/B12326802.png)
![1-(3-Methyl-pyridin-2-yl)-[1,4]diazepane, acetate](/img/structure/B12326808.png)

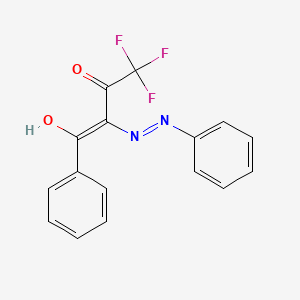
![N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B12326826.png)
